Lipophilicity (logP) Differentiation: 3,4-Difluoro vs. 3,4-Dichloro and Non-Fluorinated Parent Compounds
The computed logP of 1-(3,4-difluorophenyl)-2-phenylethanone is 3.25 . The non-fluorinated parent 1,2-diphenylethanone has a predicted logP of 3.18 , yielding a minimal ΔlogP of +0.07. In contrast, the 3,4-dichloro analog exhibits a logP of 4.39 [1], representing a ΔlogP of +1.14 relative to the difluoro compound. This places the 3,4-difluoro compound in a lipophilicity window distinct from both the parent and the dichloro variant, with implications for membrane permeability and non-specific binding.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.25 |
| Comparator Or Baseline | Parent: 1,2-diphenylethanone logP = 3.18; 3,4-dichloro analog logP = 4.39 |
| Quantified Difference | ΔlogP vs. parent: +0.07; ΔlogP vs. 3,4-dichloro: −1.14 |
| Conditions | Computed values from ACD/Labs or equivalent prediction algorithms; experimental logP not reported |
Why This Matters
A logP in the 3.2–3.4 range is within the optimal drug-likeness window (Lipinski logP ≤5), whereas the dichloro analog at logP 4.39 approaches the upper limit, potentially compromising aqueous solubility and increasing off-target partitioning.
- [1] Chembase. 1-[4-(3,4-dichlorophenyl)phenyl]ethan-1-one – LogP: 4.386208. View Source
